Cas no 325988-92-9 (N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide)
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Benzamide, N-[4-(2,5-dichloro-3-thienyl)-2-thiazolyl]-4-(1-pyrrolidinylsulfonyl)-
- Z56842874
- 325988-92-9
- F0789-0007
- Oprea1_764046
- N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- AKOS001020647
- starbld0001849
- UPCMLD0ENAT0509-4529:001
- N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
-
- Inchi: 1S/C18H15Cl2N3O3S3/c19-15-9-13(16(20)28-15)14-10-27-18(21-14)22-17(24)11-3-5-12(6-4-11)29(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24)
- InChI Key: DMFJTHHAEOETGK-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2C=C(Cl)SC=2Cl)=CS1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 486.9652603g/mol
- Monoisotopic Mass: 486.9652603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 694
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 144Ų
Experimental Properties
- Density: 1.589±0.06 g/cm3(Predicted)
- pka: 6.29±0.50(Predicted)
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0789-0007-2μmol |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-5μmol |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-10μmol |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-20μmol |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-1mg |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-2mg |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-3mg |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-4mg |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-5mg |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0789-0007-10mg |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
325988-92-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Professional Introduction to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 325988-92-9)
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 325988-92-9, represents a novel molecular entity with a complex structural framework that combines elements of thiophene, thiazole, and pyrrolidine scaffolds. The intricate arrangement of these heterocyclic rings, coupled with the presence of functional groups such as chloro and sulfonyl substituents, makes this molecule a subject of intense interest for researchers exploring new therapeutic avenues.
The structural motif of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is designed to interact selectively with biological targets, which has led to its investigation in various preclinical studies. The compound's thiophene ring is a key feature, often associated with enhanced binding affinity and selectivity in drug design. Specifically, the 2,5-dichlorothiophenyl moiety introduces electron-withdrawing effects that modulate the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.
Recent advancements in computational chemistry have enabled more precise modeling of the interactions between this compound and biological targets. Studies have shown that the sulfonyl group in N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide plays a crucial role in stabilizing protein-ligand interactions through hydrogen bonding and electrostatic interactions. This has opened up new possibilities for designing molecules with improved pharmacokinetic properties and reduced side effects.
In the realm of drug discovery, the integration of machine learning algorithms has accelerated the identification of potential drug candidates. The structural features of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide have been successfully employed in virtual screening campaigns to identify novel analogs with enhanced efficacy. These computational approaches have not only shortened the timeline for drug development but also provided insights into the structural determinants of biological activity.
The compound's potential applications extend to the treatment of various diseases, including neurological disorders and inflammatory conditions. Preclinical studies have demonstrated promising results in models of neurodegeneration, where N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide exhibits inhibitory effects on key enzymes involved in pathogenic pathways. The ability to modulate these pathways suggests that this molecule could serve as a lead compound for the development of new therapeutic agents.
Furthermore, the synthesis of derivatives of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has been explored to optimize its pharmacological profile. By introducing subtle modifications to the core structure, researchers aim to enhance its solubility, bioavailability, and target specificity. These efforts are part of a broader trend toward personalized medicine, where compounds are tailored to individual patient profiles to maximize therapeutic outcomes.
The role of this compound in medicinal chemistry is further underscored by its potential as a scaffold for future drug development. The combination of heterocyclic rings and functional groups provides a rich chemical space for innovation. Researchers are leveraging this chemical diversity to design molecules that can address unmet medical needs across multiple therapeutic areas.
In conclusion, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-ylyl]-4-(pyrrolidine-la sulfonyl)benzamide (CAS No. 32598892 9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications and derivatives of this compound, it is poised to play a pivotal role in the development of next-generation therapeutics.
325988-92-9 (N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)